Clocapramine dihydrochloride

Description

Historical Context of Discovery and Early Preclinical Investigation

Clocapramine (B1669190), also identified as 3-chlorocarpipramine, was developed and introduced for clinical use in Japan in 1974 by Yoshitomi Pharmaceutical Industries Ltd. wikipedia.orgkarger.comkarger.com It was developed as a successor to carpipramine (B1212915), another neuroleptic agent. karger.comkarger.comnih.gov The introduction of a chlorine atom into the iminodibenzyl (B195756) nucleus of the carpipramine structure was a key chemical modification leading to the creation of clocapramine. karger.com

Early preclinical pharmacological and biochemical studies were conducted to understand its mechanism of action on the central nervous system. karger.comnih.gov These investigations revealed that clocapramine possesses a more potent antidopaminergic activity compared to its predecessor, carpipramine. karger.comkarger.comnih.gov Unlike carpipramine, which exhibited some actions similar to the antidepressant imipramine (B1671792), clocapramine did not show such imipramine-like effects. karger.comnih.gov Preclinical research established that clocapramine acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. wikipedia.orgmedchemexpress.com Further studies in animal models, specifically rats, demonstrated its ability to occupy both striatal dopamine D2 receptors and frontal serotonin 5-HT2 receptors. nih.gov

Structural Classification within Neuropharmacological Agents

Clocapramine is structurally classified as an atypical antipsychotic belonging to the iminostilbene (B142622) class of compounds. wikipedia.orgmental-health-matters.org While it is also referred to as a member of the iminodibenzyl or dibenzazepine (B1670418) class due to its core tricyclic structure, the iminostilbene designation is frequently used. karger.comnih.govnih.govnih.gov This structural class is shared by other neuropharmacological agents, including some tricyclic antidepressants and other antipsychotics. nih.gov The defining feature of this class is the dibenz[b,f]azepine nucleus, which consists of two benzene (B151609) rings fused to an azepine ring. nih.gov

Clocapramine has a direct structural and pharmacological relationship with carpipramine. It is a chlorinated derivative of carpipramine, specifically known as 3-chlorocarpipramine. wikipedia.orgnih.govcas.org The addition of a chlorine atom to the iminodibenzyl nucleus of carpipramine distinguishes the two compounds chemically. karger.com

This chemical modification results in a distinct pharmacological profile. Preclinical comparative studies have shown that clocapramine exhibits more potent antidopaminergic activity than carpipramine. karger.comnih.gov While both are iminodibenzyl antipsychotics, their effects differ; for instance, carpipramine shows some properties similar to the antidepressant imipramine, whereas clocapramine does not. karger.comnih.gov In studies comparing their affinity for dopamine receptors, clocapramine demonstrated a higher potency. researchgate.net

Table 1: Receptor Binding Profile of Clocapramine

This table summarizes the receptor targets of Clocapramine as identified in preclinical research.

| Receptor | Action | Research Finding | Citation |

| Dopamine D2 | Antagonist | Acts as an antagonist; affinity is lower than for 5-HT2A receptors. | wikipedia.orgmedchemexpress.com |

| Serotonin 5-HT2A | Antagonist | Acts as an antagonist; affinity is greater than for D2 receptors. | wikipedia.orgmedchemexpress.com |

| α1-Adrenergic | Antagonist | Reported to act as an antagonist. | wikipedia.orgmental-health-matters.org |

| α2-Adrenergic | Antagonist | Reported to act as an antagonist. | wikipedia.orgmental-health-matters.org |

| SIGMAR1 | Affinity | Has been shown to have affinity for this receptor. | wikipedia.orgmental-health-matters.org |

Table 2: Comparative Preclinical Findings: Clocapramine vs. Carpipramine

This table provides a comparison of the preclinical pharmacological properties of Clocapramine and its parent compound, Carpipramine.

| Feature | Clocapramine | Carpipramine | Citation |

| Antidopaminergic Activity | More potent | Less potent | karger.comnih.gov |

| Imipramine-like Action | Not observed | Partially observed | karger.comnih.gov |

| Dopamine Receptor Affinity | Higher potency | Lower potency | researchgate.net |

| Chemical Structure | Chlorinated iminodibenzyl | Iminodibenzyl | karger.com |

Table 3: Mentioned Compounds

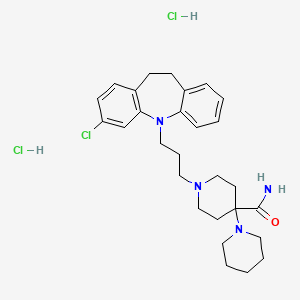

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37ClN4O.2ClH/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32;;/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTRFZNTTSPNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

47739-98-0 (Parent) | |

| Record name | Clocarpramine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028058620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20950770 | |

| Record name | 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28058-62-0 | |

| Record name | Clocarpramine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028058620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1'-[3-(3-chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOCAPRAMINE DIHYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7UMH49J6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacodynamics of Clocapramine Dihydrochloride

Receptor Binding Profiles and Affinity Studies

Clocapramine's interaction with neuronal receptors has been elucidated through in vitro binding assays, which have quantified its affinity for several key targets involved in the pathophysiology of schizophrenia and other psychiatric disorders.

Dopamine (B1211576) Receptor Subtype Interactions (e.g., D2)

Clocapramine (B1669190) demonstrates a moderate affinity for dopamine D2 receptors. medchemexpress.com In vitro studies in the rat striatum have shown its ability to bind to D2 receptors, although with lower potency compared to some other antipsychotics. medchemexpress.comresearchgate.netchemicalbook.com This interaction is a cornerstone of its antipsychotic action, as the D2 receptor is a primary target for many neuroleptic drugs. researchgate.net The affinity of clocapramine for D2 receptors is considered a key factor in its mechanism of action. medchemexpress.comresearchgate.netmental-health-matters.org

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT2A)

A defining characteristic of clocapramine is its high affinity for serotonin 5-HT2A receptors. wikipedia.orgmental-health-matters.org In fact, its affinity for the 5-HT2A receptor is greater than its affinity for the D2 receptor. wikipedia.orgmental-health-matters.org This potent 5-HT2A receptor antagonism is a feature it shares with many atypical antipsychotics and is thought to contribute to its "atypical" nature, including a lower propensity to induce extrapyramidal symptoms. wikipedia.orgmental-health-matters.orgwiley.com The ratio of D2 to 5-HT2A receptor affinity is a significant parameter in classifying antipsychotic drugs, and for clocapramine, this ratio is greater than 1, which is characteristic of several atypical antipsychotics. wiley.comwiley.com

Adrenergic Receptor Interactions (e.g., α1, α2)

Clocapramine also interacts with adrenergic receptors. It has been shown to act as an antagonist at both α1- and α2-adrenergic receptors. wikipedia.orgmental-health-matters.org Studies have demonstrated its high affinity for α1-adrenoceptors in the rat cerebral cortex. researchgate.net Furthermore, research quantifying the potencies of various neuroleptics found that clocapramine has a very high affinity for α2-adrenergic receptors in the rat cerebral cortex. nih.gov

Other Receptor and Target Affinities (e.g., SIGMAR1)

In addition to dopaminergic, serotonergic, and adrenergic receptors, clocapramine has been found to have an affinity for the sigma-1 receptor (SIGMAR1). wikipedia.orgmental-health-matters.orgmental-health-matters.org

Table 1: In Vitro Receptor Binding Affinities of Clocapramine

| Receptor Subtype | Affinity (Ki, nM) | Tissue/System |

| Dopamine D2 | Moderate Affinity | Rat Striatum |

| Serotonin 5-HT2A | High Affinity | Rat Frontal Cortex |

| Adrenergic α1 | High Affinity | Rat Cerebral Cortex |

| Adrenergic α2 | High Affinity | Rat Cerebral Cortex |

| SIGMAR1 | Affinity noted | - |

Characterization of Receptor Occupancy in Preclinical Models

To understand the physiological relevance of its in vitro binding affinities, the receptor occupancy of clocapramine has been investigated in living organisms.

In Vivo Receptor Occupancy Techniques (e.g., Rat Brain Studies)

In vivo receptor occupancy studies in rats have provided valuable insights into how clocapramine interacts with its targets in a physiological context. These studies have confirmed that clocapramine occupies both dopamine D2 and serotonin 5-HT2A receptors in the brain. dovepress.commedchemexpress.com

One study determined the ED50 values for receptor occupancy, which is the dose required to achieve 50% receptor occupancy. For clocapramine, the ED50 for D2 receptor occupancy in the rat striatum was 14.5 mg/kg, while the ED50 for 5-HT2A receptor occupancy in the frontal cortex was 4.9 mg/kg. chemicalbook.commedchemexpress.com This demonstrates that in a living system, clocapramine is more potent at occupying 5-HT2A receptors than D2 receptors. medchemexpress.comjst.go.jpnih.gov The ratio of D2 to 5-HT2A receptor occupancy for clocapramine was found to be 3. dovepress.com While clocapramine shows potency in occupying both receptor types, it has been noted to have the lowest potency for D2 occupancy among some other antipsychotics studied. chemicalbook.commedchemexpress.commedchemexpress.comglpbio.com

Table 2: In Vivo Receptor Occupancy of Clocapramine in Rat Brain

| Receptor | Brain Region | ED50 (mg/kg) |

| Dopamine D2 | Striatum | 14.5 |

| Serotonin 5-HT2A | Frontal Cortex | 4.9 |

Comparative Receptor Occupancy Profiles with Other Preclinical Agents

Clocapramine dihydrochloride (B599025) is distinguished by its specific interactions with a range of neurotransmitter receptors. It functions as an antagonist at dopamine D₂, serotonin 5-HT₂ₐ, α₁-adrenergic, and α₂-adrenergic receptors. wikipedia.org A defining characteristic of its profile is a higher affinity for the 5-HT₂ₐ receptor compared to the D₂ receptor. wikipedia.orgmedchemexpress.com This feature aligns it with several other atypical antipsychotic agents and is believed to contribute to its particular clinical characteristics. wikipedia.org

In comparative preclinical studies, both in vitro and in vivo, clocapramine demonstrates a receptor binding profile similar to other atypical antipsychotics like risperidone, clozapine (B1669256), and SM-9018, all of which exhibit a greater affinity for 5-HT₂ₐ receptors over D₂ receptors. nih.gov This contrasts sharply with typical antipsychotics such as haloperidol (B65202) and bromperidol, which show a marked preference for D₂ receptors. nih.gov The ratio of D₂ to 5-HT₂ₐ receptor affinity (Ki) for clocapramine is greater than one, a characteristic shared with other atypical antipsychotics that are associated with a lower incidence of extrapyramidal symptoms. wiley.comwiley.com

An in vivo study in a rat model quantified the potency of clocapramine in occupying these key receptors, reporting an ED₅₀ of 4.9 mg/kg for 5-HT₂ receptors and 14.5 mg/kg for D₂ receptors. medchemexpress.com This results in a D₂/5-HT₂ₐ receptor occupancy ratio of approximately 3. dovepress.comresearchgate.net This ratio positions clocapramine between typical antipsychotics and other atypical agents like clozapine, which has a significantly higher ratio. dovepress.comresearchgate.net

Table 1: Comparative Receptor Occupancy of Clocapramine and Other Antipsychotic Agents

| Compound | Primary Receptor Affinity | D₂ Receptor Affinity | 5-HT₂ₐ Receptor Affinity | D₂/5-HT₂ₐ Occupancy Ratio |

|---|---|---|---|---|

| Clocapramine | 5-HT₂ₐ > D₂ nih.gov | Moderate medchemexpress.com | High medchemexpress.com | ~3.0 dovepress.comresearchgate.net |

| Haloperidol | D₂ > 5-HT₂ₐ nih.gov | High | Low | < 1 wiley.com |

| Clozapine | 5-HT₂ₐ > D₂ nih.gov | Low | High | ~49.0 dovepress.comresearchgate.net |

| Risperidone | 5-HT₂ₐ > D₂ nih.gov | High | Very High | > 1 wiley.com |

| Mosapramine (B1676756) | D₂ > 5-HT₂ₐ nih.gov | High | Moderate | ~7.4 dovepress.comresearchgate.net |

| Chlorpromazine (B137089) | D₂ ≈ 5-HT₂ₐ | Moderate | Moderate | ~4.6 dovepress.comresearchgate.net |

Investigation of Intracellular Signaling Pathways Modulated by Clocapramine Dihydrochloride

The therapeutic and pharmacological effects of this compound are rooted in its ability to modulate complex intracellular signaling pathways subsequent to receptor binding. As an antagonist of G-protein coupled receptors (GPCRs) like the dopamine D₂ and serotonin 5-HT₂ₐ receptors, clocapramine directly interferes with the initial steps of crucial signaling cascades. medchemexpress.com

Blockade of the D₂ receptor, a Gi/o-coupled receptor, is known to influence the adenylate cyclase-cyclic adenosine (B11128) monophosphate (cAMP)-protein kinase A (PKA) pathway. nih.gov By preventing the receptor's activation by dopamine, clocapramine can alter downstream gene transcription and neuronal function regulated by this cascade. Antipsychotics in general are known to modulate key pathways such as the AKT/glycogen synthase kinase-3 (GSK-3) and mitogen-activated protein kinase (MAPK) pathways, which are critical for cell survival, metabolism, and synaptic plasticity. nih.gov

Preclinical Pharmacological Research on Clocapramine Dihydrochloride

In Vitro Studies and Assays

In vitro research has been crucial in defining the molecular mechanisms of action of clocapramine (B1669190).

Cell-Based Functional Assays for Receptor Activation/Inhibition

Cell-based functional assays have demonstrated that clocapramine acts as an antagonist at several key receptors. wikipedia.org Studies on NCB20 cells, a neuroblastoma x Chinese hamster brain cell hybrid, revealed that clocapramine affects reward currents. In these cells, which were voltage-clamped at -60 mV, the application of varying concentrations of clocapramine allowed for the generation of concentration-response curves. These experiments determined a Hill coefficient of 0.79 and a Ka value of 1.1 uM for clocapramine, indicating its interaction with receptors present in these cells.

Ligand Binding Assays for Receptor Affinity Quantification

Ligand binding assays have been instrumental in quantifying clocapramine's affinity for various receptors, revealing a profile distinct from typical antipsychotics. These studies have consistently shown that clocapramine possesses a higher affinity for serotonin (B10506) 5-HT₂ₐ receptors than for dopamine (B1211576) D₂ receptors. wikipedia.orgjst.go.jpnih.gov This characteristic is a hallmark of atypical antipsychotics and is believed to contribute to a lower propensity for inducing extrapyramidal symptoms. wikipedia.orgwiley.com

In addition to its affinity for D₂ and 5-HT₂ₐ receptors, clocapramine also demonstrates binding to α₁-adrenergic and α₂-adrenergic receptors. wikipedia.org It has also been shown to have an affinity for the sigma-1 (SIGMAR1) receptor. wikipedia.org The affinity constants (Ki) derived from these binding studies provide a quantitative measure of clocapramine's interaction with these targets.

Table 1: Receptor Binding Affinities (Ki) of Clocapramine

| Receptor | Affinity (Ki) |

|---|---|

| Serotonin 2a (5-HT2a) | 1.9 nM |

| Dopamine D2 | 13.0 nM |

This table is interactive. Click on the headers to sort.

The ratio of D₂ to 5-HT₂ₐ receptor affinity is a key indicator used to classify antipsychotic drugs. wiley.com For clocapramine, like other atypical antipsychotics such as clozapine (B1669256) and zotepine, the D₂/5-HT₂ₐ Ki ratio is greater than 1, signifying a stronger antagonism at the 5-HT₂ₐ receptor. wiley.com

Neurotransmitter Reuptake Studies

Studies investigating the effect of clocapramine on neurotransmitter reuptake systems have shown that it does not significantly inhibit the reuptake of serotonin or norepinephrine. wikipedia.org This distinguishes it from many antidepressant drugs and some other antipsychotics whose mechanisms involve the blockade of these neurotransmitter transporters. wikipedia.orgdrugbank.com The lack of potent reuptake inhibition suggests that clocapramine's primary mechanism of action is centered on receptor antagonism. wikipedia.org

In Vivo Studies in Animal Models

In vivo studies in animal models have provided further insights into the neuropharmacological and behavioral effects of clocapramine.

Neuropharmacological Effects in Rodent Models (e.g., Wistar rats)

In vivo receptor occupancy studies in rats have corroborated the in vitro binding profile of clocapramine. These studies confirmed that clocapramine exhibits a higher occupancy of 5-HT₂ₐ receptors compared to D₂ receptors in the brain. jst.go.jpnih.gov One study noted that clocapramine showed the lowest potency for D₂-receptor occupancy among the compounds tested. medchemexpress.com This predominant 5-HT₂ₐ receptor occupancy is a key feature of its neuropharmacological profile. jst.go.jpnih.gov Furthermore, research indicates that no regional selectivity for D₂-receptor occupancy between mesolimbic and nigrostriatal brain areas was detected for clocapramine. nih.gov

Behavioral Phenotyping in Preclinical Research Paradigms

Behavioral studies in animal models are essential for understanding the potential therapeutic effects of a compound. numberanalytics.commpg.de In rodent models, clocapramine has been shown to suppress self-stimulation behavior, an effect often used to predict antipsychotic activity. cnjournals.comalljournals.cn Clinical trials comparing clocapramine to other neuroleptics like haloperidol (B65202) have suggested that clocapramine may have advantages in improving motor retardation. wikipedia.org

Table 2: Summary of Preclinical Behavioral Findings

| Animal Model | Behavioral Paradigm | Observed Effect of Clocapramine |

|---|---|---|

| Rats | Self-stimulation | Suppression of behavior cnjournals.comalljournals.cn |

| Rodents | Comparative studies | Potential for improvement in motor retardation wikipedia.org |

This table is interactive. Click on the headers to sort.

Brain Region-Specific Investigations (e.g., Striatal Dopamine, Frontal Serotonin Systems)

Preclinical research has elucidated the effects of clocapramine on specific neurochemical systems within distinct brain regions, primarily focusing on the striatal dopamine and frontal serotonin pathways, which are critical to its antipsychotic action.

Studies in rat models have demonstrated that clocapramine actively engages with key receptors in these areas. An in vivo study evaluating its binding profile showed that clocapramine has a potent ability to occupy both dopamine D2 receptors in the striatum and serotonin 5-HT2 receptors in the frontal cortex. scispace.comresearchgate.net This dual antagonism is a hallmark of many antipsychotic agents. Further investigation into its receptor affinity reveals that clocapramine's affinity for the 5-HT2A receptor is greater than its affinity for the D2 receptor. wikipedia.org

The functional impact of this receptor binding has been substantiated by neurochemical studies. Administration of clocapramine to rats was found to accelerate the accumulation of the dopamine metabolites homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) in the striatum and the nucleus accumbens. researchgate.net This increase in dopamine metabolites is indicative of an antagonist effect at the dopamine receptor, leading to a compensatory increase in dopamine turnover.

The relationship between its D2 and 5-HT2A receptor antagonism is a significant aspect of its atypical profile. The ratio of D2 to 5-HT2A receptor occupancy for clocapramine is reported to be 3. scispace.comresearchgate.net While it is classified as an atypical antipsychotic, this ratio is noted as being similar to that of some first-generation antipsychotics like chlorpromazine (B137089) (4.6). scispace.com Nonetheless, its potent 5-HT2A antagonism relative to D2 antagonism is a key characteristic. wikipedia.orgwiley.com

Table 1: Brain Region-Specific Effects of Clocapramine in Preclinical Models

| Brain Region | System/Receptor | Observed Effect | Model | Citation |

|---|---|---|---|---|

| Striatum | Dopamine D2 Receptors | Potent occupancy/antagonism | Rat | scispace.comresearchgate.net |

| Striatum | Dopamine System | Increased accumulation of metabolites (HVA, DOPAC) | Rat | researchgate.net |

| Nucleus Accumbens | Dopamine System | Increased accumulation of metabolites (HVA, DOPAC) | Rat | researchgate.net |

| Frontal Cortex | Serotonin 5-HT2 Receptors | Potent occupancy/antagonism | Rat | scispace.comresearchgate.net |

Comparative Preclinical Pharmacological Profiles with Structurally Related Compounds

Clocapramine's pharmacological profile has been extensively compared with structurally related compounds, particularly carpipramine (B1212915), from which it is a chlorinated derivative, and other iminodibenzyl (B195756) antipsychotics. karger.com These comparisons highlight key differences in their neurochemical actions.

Pharmacological and biochemical studies reveal that the antidopaminergic activity of clocapramine is more potent than that of carpipramine. karger.com Both compounds, along with another related iminodibenzyl derivative, Y-516, were shown to increase the levels of dopamine metabolites in the striatum and nucleus accumbens in rats. researchgate.net However, clocapramine is distinguished from carpipramine in that it does not exhibit the imipramine-like actions (referring to effects similar to the tricyclic antidepressant imipramine) that carpipramine partially does. karger.com

When compared with another related compound, mosapramine (B1676756), both show potent occupancy of D2 and 5-HT2 receptors. scispace.comresearchgate.net However, their receptor occupancy ratios differ; clocapramine's D2/5-HT2 ratio is 3, whereas mosapramine's is 7.4. scispace.comresearchgate.net In terms of receptor affinity for adrenoceptors, clocapramine and carpipramine share a similar high level of affinity for α1-adrenoceptors, and both have a higher affinity for α2-adrenoceptors than the related compound Y-516. researchgate.net

The iminodibenzyl class of antipsychotics, to which clocapramine belongs, is structurally related to both tricyclic antidepressants like imipramine (B1671792) and butyrophenone (B1668137) antipsychotics such as haloperidol. researchgate.net This structural relationship underscores the complex pharmacology of these compounds.

Table 2: Comparative Preclinical Data of Clocapramine and Related Compounds

| Compound | Structural Class | Key Pharmacological Finding | Citation |

|---|---|---|---|

| Clocapramine | Iminodibenzyl | More potent antidopaminergic activity than carpipramine. karger.com | karger.com |

| Potent D2 and 5-HT2 receptor occupancy (D2/5-HT2 ratio = 3). scispace.comresearchgate.net | scispace.comresearchgate.net | ||

| No imipramine-like action. karger.com | karger.com | ||

| Carpipramine | Iminodibenzyl | Less potent antidopaminergic activity than clocapramine. karger.com | karger.com |

| Partial imipramine-like action. karger.com | karger.com | ||

| Increases dopamine metabolites in striatum and nucleus accumbens. researchgate.net | researchgate.net | ||

| Mosapramine | Iminodibenzyl | Potent D2 and 5-HT2 receptor occupancy (D2/5-HT2 ratio = 7.4). scispace.comresearchgate.net | scispace.comresearchgate.net |

| Y-516 | Iminodibenzyl | Increases dopamine metabolites in striatum and nucleus accumbens. researchgate.net | researchgate.net |

| Less affinity for α2-adrenoceptors than clocapramine and carpipramine. researchgate.net | researchgate.net |

Metabolic and Biotransformational Research of Clocapramine Dihydrochloride

In Vitro Metabolic Pathway Elucidation

Detailed in vitro studies elucidating the complete metabolic pathway of clocapramine (B1669190) dihydrochloride (B599025) are limited. Information from the Japanese package insert for its commercial formulation, Clofecton, indicates that specific data on metabolic pathways and the enzymes involved are not available. packageinsert.jp

Cytochrome P450 Enzyme System Interactions (e.g., CYP3A4, CYP2C9, CYP2D6)

Specific in vitro studies detailing the interaction of clocapramine with individual Cytochrome P450 (CYP) isoenzymes such as CYP3A4, CYP2C9, and CYP2D6 have not been identified in the public domain. The official product documentation in Japan states that there is no available data regarding the specific CYP450 molecules involved in the metabolism of clocapramine. packageinsert.jp While many antipsychotic medications are known to be metabolized by the CYP enzyme system, direct evidence for clocapramine's primary enzymatic pathways is not established. medlink.comdovepress.com

Identification and Characterization of Preclinical Metabolites

The primary identified metabolite of clocapramine is mosapramine (B1676756). packageinsert.jpnih.gov Studies in both humans and dogs have confirmed this biotransformation. nih.govnii.ac.jp

In a study involving healthy adult subjects who received a single oral dose of 50 mg of clocapramine hydrochloride hydrate, mosapramine was detected in the plasma at concentrations approximately one-fifth of the parent compound. packageinsert.jp Further analysis of urine collected over 48 hours post-administration revealed the presence of mosapramine and a dehydrogenated metabolite of mosapramine, which together accounted for 0.3% of the administered dose. packageinsert.jp A fatal intoxication case also identified mosapramine as a metabolite of clocapramine in postmortem samples. nii.ac.jp

Table 1: Identified Metabolites of Clocapramine

| Parent Compound | Metabolite | System/Organism | Notes |

|---|---|---|---|

| Clocapramine | Mosapramine | Human, Dog | Found in plasma and urine. packageinsert.jpnih.gov Also referred to as Y-516 in some studies. nih.gov |

Glucuronidation and Other Conjugation Pathways in Preclinical Systems

Direct studies on the glucuronidation or other conjugation pathways of clocapramine itself are not available. However, research on its primary metabolite, mosapramine, indicates that conjugation is a relevant downstream metabolic step. The main metabolites of mosapramine include the glucuronide of its 8-hydroxylated iminodibenzyl (B195756) nucleus. kegg.jp This suggests that after the initial biotransformation of clocapramine to mosapramine, further metabolism involving hydroxylation and subsequent glucuronide conjugation occurs. kegg.jp

Biotransformation Mechanisms in Liver Microsomes and Other Cellular Systems

The biotransformation of clocapramine to its metabolite mosapramine has been observed, with evidence suggesting metabolism occurs in both the liver and the gastrointestinal tract. nih.gov A pharmacokinetic study in dogs indicated that while some metabolism of clocapramine to mosapramine may occur in the liver as part of the first-pass effect, the majority of this conversion appears to happen within the gastrointestinal tract or its mucosa. nih.gov This finding was supported by comparing the area under the curve (AUC) ratios of the metabolite to the parent drug after different administration routes. nih.gov The detection of mosapramine in gastric contents in a human case of fatal intoxication further supports the possibility of a similar metabolic process occurring in the human stomach. nii.ac.jp However, detailed studies using human liver microsomes or other cellular systems to fully characterize the biotransformation mechanisms of clocapramine are not publicly available.

Synthetic Chemistry and Structural Modification Research of Clocapramine Dihydrochloride

Synthetic Methodologies for Clocapramine (B1669190) Dihydrochloride (B599025) and its Analogues

The synthesis of clocapramine and its related analogues, such as carpipramine (B1212915), involves multi-step processes that assemble the characteristic tricyclic dibenzazepine (B1670418) core and the complex piperidinopiperidine side chain. theswissbay.chnih.gov The synthetic strategies are typically convergent, preparing the key intermediates separately before their final coupling.

A foundational intermediate is the 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine core. Research has focused on improving the preparation of this key structure. researchgate.net One established method involves the Ullmann condensation of 2-chloro-2'-aminodiphenylmethane followed by cyclization.

The synthesis of the side chain, 1-(3-aminopropyl)-4-amino-4-piperidinecarboxamide, also requires a dedicated pathway. A common starting material for this portion is 4-piperidone. theswissbay.ch For instance, a convergent synthesis for the analogue carpipramine begins with N-benzyl-4-piperidone, which is reacted with potassium cyanide and piperidine (B6355638) hydrochloride to form an α-aminonitrile. theswissbay.ch

The final step in the synthesis is the alkylation of the dibenzazepine nitrogen with the prepared side chain. This is typically achieved by reacting the tricyclic amine with a propyl halide derivative of the piperidinopiperidine moiety. The resulting base is then converted to the dihydrochloride salt. nih.gov U.S. Patent 3,668,210 provides a detailed synthesis reference for clocapramine. drugbank.comnih.gov

| Intermediate | Role in Synthesis |

| 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine | The core tricyclic structure of clocapramine. researchgate.net |

| 1-(3-chloropropyl)-4-(1-piperidino)piperidine-4-carboxamide | The side chain that is coupled with the dibenzazepine core. |

| N-benzyl-4-piperidone | A starting material for the synthesis of the piperidine-containing side chain for related analogues. theswissbay.ch |

Design and Synthesis of Novel Derivatives and Homologues

The development of clocapramine was itself an exercise in designing a novel derivative from its predecessor, carpipramine. nih.gov Research into novel derivatives and homologues has been driven by the goal of optimizing the pharmacological profile, enhancing efficacy, and improving tolerability. The dibenzazepine scaffold is a versatile platform for structural modification. rsynjournals.org

The design of new compounds often follows established medicinal chemistry strategies:

Molecular Hybridization: This involves combining structural features from different pharmacophores to create a new hybrid molecule with potentially enhanced or novel activities. For example, incorporating other bioactive moieties onto the azepine ring can significantly alter the biological profile. rsynjournals.org

Bioisosteric Replacement: This strategy involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. The development of clocapramine from carpipramine can be seen as an example, where the introduction of a chlorine atom significantly modifies the electronic properties of the aromatic ring. theswissbay.chnih.gov

De Novo Design: Computational methods can be used to design novel ligands that are predicted to bind to a specific biological target. This approach can lead to the generation of entirely new chemical entities with improved biological activity. acs.org

Synthetic efforts have explored modifications at several key positions of the clocapramine structure, including:

The Tricyclic System: Altering the substitution pattern on the aromatic rings (e.g., position and nature of the halogen) or modifying the seven-membered azepine ring. researchgate.netrsynjournals.org

The Propyl Linker: Changing the length or rigidity of the three-carbon chain connecting the tricyclic core to the piperidine nitrogen.

The Piperidinopiperidine Group: Modifying the substituents on the piperidine rings to influence receptor binding and pharmacokinetic properties.

Homologues such as mosapramine (B1676756) have also been synthesized and studied, contributing to a broader understanding of this class of antipsychotics. researchgate.netarchive.org

Structure-Activity Relationship (SAR) Studies on Clocapramine Dihydrochloride Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For clocapramine and its analogues, SAR studies have provided key insights into their mechanism of action.

A primary finding is the significant impact of chlorination on the dibenzazepine skeleton. The introduction of a chlorine atom at the 3-position, which distinguishes clocapramine from carpipramine, results in a more potent antidopaminergic activity. nih.gov Furthermore, clocapramine does not exhibit the imipramine-like actions (such as monoamine reuptake inhibition) that are partially observed with carpipramine. nih.gov This highlights that even a subtle structural modification can lead to a substantial change in the pharmacological profile. It has been generally noted that chlorination of the iminodibenzyl (B195756) skeleton tends to increase pharmacological activity. researchgate.net

The atypical antipsychotic profile of clocapramine is linked to its receptor binding affinities. It acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. wikipedia.org A key SAR finding for atypicality is the ratio of 5-HT2A to D2 receptor antagonism; clocapramine's higher affinity for the 5-HT2A receptor compared to the D2 receptor is believed to contribute to its lower propensity for inducing extrapyramidal side effects. wikipedia.org

The following table summarizes key SAR findings:

| Structural Modification | Effect on Biological Activity | Reference |

| Addition of Chlorine at C-3 (Carpipramine vs. Clocapramine) | Increases antidopaminergic potency; removes imipramine-like activity. | nih.gov |

| Piperidinopiperidine carboxamide side chain | Contributes to the overall receptor binding profile, particularly at D2 and 5-HT2A receptors. | wikipedia.org |

| High 5-HT2A/D2 affinity ratio | Correlates with an atypical antipsychotic profile and reduced extrapyramidal symptoms. | wikipedia.org |

Stereochemical Considerations in Synthesis and Biological Activity

The principles of stereochemistry are fundamental in medicinal chemistry, as the three-dimensional structure of a drug molecule dictates its interaction with chiral biological targets like receptors and enzymes. mpdkrc.edu.innih.gov Many psychiatric drugs possess one or more chiral centers, leading to the existence of enantiomers which can have different pharmacological and pharmacokinetic properties. nih.gov

The clocapramine molecule contains a spirocyclic quaternary carbon atom where the two piperidine rings are joined. This atom is a chiral center, meaning clocapramine can exist as a pair of enantiomers. Although some databases list clocapramine as achiral, this likely refers to its synthesis and marketing as a racemate (an equal mixture of both enantiomers), which is common for chiral drugs. nih.govfda.gov

The synthesis of clocapramine as described in the literature does not typically employ stereoselective methods, resulting in the racemic mixture. theswissbay.ch There is a lack of published research specifically detailing the separation of clocapramine enantiomers or the evaluation of their individual biological activities.

However, research on related chiral dibenzazepine derivatives demonstrates the importance of stereochemistry in this class of compounds. For example, stereoselective synthesis and testing of individual optical isomers of related molecules have shown that different enantiomers can possess distinct combinations of activities and potencies. mpdkrc.edu.in It is a well-established principle that for a racemic drug, one enantiomer may be more active (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov

The two enantiomers of clocapramine could exhibit different affinities for dopamine and serotonin receptors.

They may be metabolized at different rates by cytochrome P450 enzymes.

A stereoselective synthesis or chiral separation could potentially lead to a therapeutic agent with an improved pharmacological profile, for instance, by isolating the more potent and safer enantiomer. nih.gov

Future research focusing on the stereoselective synthesis and pharmacological evaluation of individual clocapramine enantiomers could provide valuable insights and potentially lead to the development of a refined therapeutic agent.

Analytical Chemistry Methodologies in Clocapramine Dihydrochloride Research

Chromatographic Techniques for Research Sample Analysis (e.g., HPLC, LC-MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are central to the analysis of Clocapramine (B1669190) in research samples. smolecule.com HPLC is frequently utilized for the quantification of Clocapramine in biological samples due to its high sensitivity, selectivity, and reproducibility. smolecule.com

One established HPLC method allows for the determination of Clocapramine in animal feed and plasma. nih.gov In this method, samples are rendered alkaline and then extracted using chloroform (B151607) with opipramol (B22078) serving as an internal standard. nih.gov For plasma samples, a further step involves evaporating the organic phase and reconstituting the residue. nih.gov The separation is achieved on a silica (B1680970) gel column. nih.gov This technique demonstrates good precision and recovery, making it suitable for preclinical sample analysis. nih.gov Another reversed-phase HPLC method developed for the tricyclic antidepressant clomipramine (B1669221) utilizes a C-8 column and a mobile phase of acetonitrile, water, and triethylamine, with UV detection at 215 nm. nih.gov Such methods highlight the adaptability of HPLC for analyzing structurally related compounds.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a gold standard in forensic toxicology and bioanalysis for its ability to simultaneously determine multiple drugs in a single run. shimadzu.com In a reported fatal intoxication case, LC-MS/MS was used to quantify Clocapramine and its metabolite, mosapramine (B1676756), in postmortem samples. nii.ac.jp This analysis involved an Agilent 1200 Infinity Series LC system coupled to a 6420 Triple Quad mass spectrometer. nii.ac.jp Chromatographic separation was performed on an XTerra MS C18 column with a gradient elution program. nii.ac.jp Furthermore, ultra-rapid screening methods using techniques like Direct Probe Ionization-Tandem Mass Spectrometry (DPiMS) have been developed for high-throughput analysis of numerous compounds, including Clocapramine, in biological samples with minimal sample preparation. shimadzu.comshimadzu.eu

Spectrometric Techniques for Structural Elucidation of Metabolites and Derivatives (e.g., Mass Spectrometry)

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of drug metabolites. researchgate.net While MS alone can be insufficient for differentiating isomers or pinpointing the exact location of metabolic modifications, its ability to detect and fragment molecules provides crucial structural information. researchgate.net

In the analysis of Clocapramine, LC-MS/MS is used not only for quantification but also for the identification of its metabolites. nii.ac.jp A key metabolite of Clocapramine is mosapramine, which is formed through metabolic processes that can occur in the liver and stomach. nii.ac.jp In toxicological analyses, mosapramine was detected alongside the parent drug in various biological samples. nii.ac.jp The identification was confirmed using electrospray ionization in the positive mode (ESI+), with specific multiple reaction monitoring (MRM) transitions selected for both the parent compound and the metabolite. nii.ac.jp For Clocapramine, the quantitative transition was m/z 481→98, and for mosapramine, it was m/z 479→98. nii.ac.jp Publicly available mass spectrometry databases also contain spectral information for Clocapramine, including data from LC-ESI-QQ instruments, which detail fragmentation patterns under collision-induced dissociation (CID) that are vital for structural confirmation. nih.gov

Development and Validation of Research-Specific Analytical Methods for Preclinical Studies

The development and validation of bioanalytical methods are critical for preclinical research to ensure that the data generated on toxicity and pharmacokinetics are reliable. researchgate.net This process involves several key stages, including sample preparation, selection of an appropriate analytical technique, and method validation. researchgate.net The validation of an analytical method confirms that it is suitable for its intended purpose by assessing a range of parameters. researchgate.netijrpr.com

For Clocapramine, a high-performance liquid chromatographic method developed for its determination in plasma and animal feed has been subjected to validation to demonstrate its reliability for research use. nih.gov The validation parameters assessed included precision, recovery, and the limit of detection. nih.gov The method's precision was evaluated through repeated measurements at different concentrations. nih.gov The within-day precision for plasma samples was found to be 3.39%, 5.7%, and 4.13% at concentrations of 5, 10, and 15 mg/L, respectively. nih.gov The day-to-day precision at the same concentrations was 4.6%, 6.8%, and 4.4%. nih.gov The method also showed excellent recovery from animal feed, exceeding 96% over a concentration range of 2-6 g/kg. nih.gov The detection limit for Clocapramine in plasma was established at 0.5 mg/L, indicating sufficient sensitivity for preclinical studies. nih.gov Such validated methods are essential for obtaining accurate data in early-stage drug development. researchgate.net

Advanced Topics and Future Directions in Clocapramine Dihydrochloride Research

Investigation of Novel Molecular Targets and Pathways (Preclinical Focus)

Preclinical research continues to uncover new molecular interactions for clocapramine (B1669190) beyond its established antipsychotic activity. While its primary action is attributed to dopamine (B1211576) and serotonin (B10506) receptor antagonism, studies have revealed its affinity for other receptors, suggesting a more complex pharmacological profile. wikipedia.orgnih.gov

Key findings include:

Sigma-1 (σ1) Receptor Affinity: Clocapramine has been shown to possess affinity for the Sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is implicated in cellular stress responses and neuroplasticity. wikipedia.org

Adrenergic Receptor Antagonism: The compound acts as an antagonist at α1-adrenergic and α2-adrenergic receptors. wikipedia.org

D-Amino Acid Oxidase (DAAO) Inhibition: In silico studies have investigated the binding affinity of various atypical antipsychotics, including clocapramine, towards the D-amino acid oxidase (DAAO) protein. DAAO is a flavoenzyme that degrades D-amino acids and is a target for cognitive enhancement. innovareacademics.in

Triggering Receptor Expressed on Myeloid Cells-2 (TREM2): Computational studies have identified clocapramine as a potential inhibitor of TREM2, a protein involved in immune regulation and neuroinflammation, which is a promising therapeutic target for neurodegenerative disorders like Alzheimer's disease. tandfonline.comnih.gov

These findings suggest that clocapramine's therapeutic effects may be mediated by a broader range of molecular pathways than initially understood, opening avenues for its potential application in other neurological and psychiatric conditions.

Integration of Omics Technologies in Preclinical Pharmacological Research (e.g., Proteomics, Metabolomics)

The application of "omics" technologies is beginning to provide a more holistic understanding of clocapramine's biological effects at a molecular level. These technologies allow for the large-scale study of proteins (proteomics) and metabolites (metabolomics), offering insights into the systemic impact of the drug.

Metabolomics: Although direct, extensive metabolomics research on clocapramine is not widely published, the compound has been included in broader metabolomics studies. For instance, it was listed in a metabolomics study that aimed to identify biomarkers for the loss of functional ß-cell mass before the onset of diabetes. sci-hub.se Another study focusing on the metabolic profiles of Lentinula edodes (shiitake mushrooms) mentioned clocapramine as a bioactive compound with potential roles in mitigating oxidative stress and providing neuroprotective actions. researchgate.net Mass spectrometry data, a key technique in metabolomics, is available for clocapramine, providing foundational information for future studies. nih.gov

Proteomics: The use of proteomics in clocapramine research is still an emerging area. However, computational pharmacogenomics studies have started to explore the interactions between clocapramine and various gene products (proteins). One such study, focused on repositioning drugs for Ewing Sarcoma, identified pharmacogenomic complexes formed by clocapramine with different genes. acs.orgnih.gov These initial in silico findings pave the way for future proteomics-based research to validate these interactions and uncover the full spectrum of proteins affected by clocapramine.

The integration of these omics technologies holds the promise of identifying novel biomarkers for treatment response and uncovering previously unknown mechanisms of action.

Development of Advanced In Silico Models for Pharmacological Prediction and Drug Discovery

Computational methods are increasingly being employed to predict the pharmacological properties of clocapramine and to explore its potential for drug repositioning. These in silico models offer a time- and cost-effective approach to drug discovery. acs.orgnih.gov

Molecular Docking: Several studies have utilized molecular docking to predict the binding affinity of clocapramine to various protein targets.

TREM2: Virtual screening and molecular dynamics simulations identified clocapramine as having a significant binding affinity (ranging from -7.8 to -8.5 kcal/mol) and stable interaction with the TREM2 protein, suggesting its potential for repurposing in Alzheimer's disease. tandfonline.comnih.gov

Ewing Sarcoma Protein (EWS): In a drug repositioning study for Ewing sarcoma, clocapramine was among the drugs that showed promising binding affinity to the EWS protein. acs.orgnih.gov

D-Amino Acid Oxidase (DAAO): Docking studies were performed to evaluate the binding affinity of several atypical antipsychotics, including clocapramine, to the DAAO enzyme, a target for cognitive enhancement. innovareacademics.in

Tobacco Mosaic Virus (TMV) Coat Protein: A computational study exploring potential antiviral compounds identified clocapramine as having a favorable binding energy of -6.02 kcal/mol with the TMV coat protein. researchgate.net

Drug Repurposing Platforms: Clocapramine has been analyzed within large-scale computational drug repurposing platforms. The CANDO (Computational Analysis of Novel Drug Opportunities) platform, for example, identified clocapramine as a potential candidate for combating the Ebola virus by predicting its interaction with viral proteins. mdpi.com

Pharmacogenomics: Computational analysis has explored the interaction of clocapramine with various genes, providing insights into its potential polypharmacology and identifying new therapeutic possibilities. acs.orgnih.gov

These advanced in silico models are instrumental in generating new hypotheses and guiding future preclinical and clinical research efforts for clocapramine.

| Protein Target | Therapeutic Area | Predicted Binding Affinity (kcal/mol) | Key Findings | Reference |

|---|---|---|---|---|

| TREM2 | Alzheimer's Disease | -7.8 to -8.5 | Exceptional fit and stability in the binding pocket. | tandfonline.com, nih.gov |

| Ewing Sarcoma Protein (EWS) | Oncology | > -7.0 | Identified as a potential repositioned drug candidate. | acs.org, nih.gov |

| D-Amino Acid Oxidase (DAAO) | Cognitive Enhancement | Not specified | Investigated as part of a class of potential DAAO inhibitors. | innovareacademics.in |

| Tobacco Mosaic Virus Coat Protein | Antiviral | -6.02 | Showed favorable binding energy in a screening study. | researchgate.net |

Exploration of Unexplored Neurobiological Systems and Their Modulation by Clocapramine Dihydrochloride (B599025)

Research is expanding to investigate how clocapramine might influence neurobiological systems beyond the classical dopamine and serotonin pathways, particularly in the realms of neuroinflammation and neuropeptide signaling.

Neuroinflammation: Chronic neuroinflammation is a key feature of many neurodegenerative diseases and is characterized by the sustained activation of immune cells in the central nervous system (CNS), like microglia and astrocytes. frontiersin.orgsygnaturediscovery.com Computational studies have pointed to clocapramine as a potential modulator of neuroinflammatory processes. Its identification as a potential inhibitor of the TREM2 protein, which is critically involved in neuroinflammation and immune regulation in the brain, suggests a possible anti-inflammatory role. tandfonline.comnih.govmdpi.com This opens up the possibility of investigating clocapramine's utility in conditions where neuroinflammation is a key pathological driver, such as Alzheimer's and Parkinson's disease. tandfonline.comfrontiersin.orgsygnaturediscovery.com

Neuropeptide Systems: Neuropeptides are signaling molecules that modulate a wide range of brain functions and are implicated in the pathophysiology of psychiatric disorders. nih.govchez-alice.fr While direct studies on clocapramine's interaction with specific neuropeptide receptors are limited, its known effects on systems that are intricately linked with neuropeptide signaling suggest potential indirect modulation. For example, the brain's stress systems, which are heavily influenced by neuropeptides like corticotropin-releasing factor (CRF) and dynorphin, are dysregulated in addiction and other psychiatric conditions. nih.govnih.gov Given that clocapramine is used for conditions involving anxiety and psychosis, future research could explore its impact on these neuropeptide systems to better understand its therapeutic mechanism and identify new applications. wikipedia.orgnih.govnih.gov

Methodological Innovations in Preclinical Research Paradigms and Animal Models

The evolution of preclinical research methods is crucial for better translating findings from the lab to the clinic. For a drug like clocapramine, this involves refining animal models to more accurately reflect the complexities of psychiatric disorders.

While research on specific, novel animal models developed exclusively for clocapramine is not prominent, the broader field of psychiatric drug discovery is moving towards more sophisticated paradigms. Historically, animal models for antipsychotics often relied on dopamine agonist-induced behaviors, which are effective at predicting efficacy against positive symptoms but less so for cognitive and negative symptoms. nih.gov

Future preclinical research on clocapramine could benefit from:

Models of Cognitive Deficits: Utilizing animal models that specifically assess cognitive impairments relevant to schizophrenia, moving beyond simple behavioral assays. nih.gov

Neurodevelopmental Models: Employing models that incorporate genetic and early-life environmental risk factors to better mimic the developmental trajectory of disorders like schizophrenia. mdpi.com

Translational Biomarkers: Incorporating translatable biomarkers, such as those identified through neuroimaging or omics technologies, in animal studies to bridge the gap between preclinical and human research. nih.gov

Advanced Analytical Techniques: The use of advanced analytical methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry is established for quantifying clocapramine in biological samples, providing a robust tool for pharmacokinetic and metabolism studies in these advanced models. researchgate.netsmolecule.com

By adopting these innovative research paradigms, a more nuanced understanding of clocapramine's full therapeutic potential can be achieved, potentially leading to novel treatment strategies for a wider range of neuropsychiatric conditions.

Q & A

Q. How can researchers validate the identity and purity of Clocapramine dihydrochloride in experimental samples?

Methodological Answer:

- Infrared (IR) and UV-Vis Spectrophotometry : Compare the IR spectrum (potassium bromide disk method) and UV-Vis absorption profile (λmax at 251 nm in pH 6.0 buffer) of the sample to reference standards. Deviations in peak positions or intensities indicate impurities or degradation .

- Chloride Ion Test : Acidify a dissolved sample with dilute nitric acid; a positive response to qualitative chloride tests confirms the presence of hydrochloride counterions .

- Official Monographs : Follow pharmacopeial guidelines (e.g., JP standards) for optical rotation, melting point, and chromatographic purity assessments .

Q. What dissolution testing protocols are recommended for this compound formulations?

Methodological Answer:

- Apparatus : Use a paddle apparatus at 50 rpm with 900 mL of pH 6.0 phosphate-citrate buffer as the dissolution medium .

- Sampling : Collect filtrate at specified time points (e.g., 45 minutes) using a 0.45 µm membrane filter. Discard the first 10 mL to avoid adsorption artifacts .

- Quantification : Calculate dissolution rates via UV-Vis spectroscopy (251 nm) against a reference standard. Acceptance criteria require ≥70% dissolution within 45 minutes for immediate-release formulations .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers with desiccants (e.g., phosphorus pentoxide) at controlled room temperature (20–25°C) to prevent hygroscopic degradation .

- Safety Protocols : Use impermeable gloves (material tested for penetration resistance) and avoid exposure to light or moisture during weighing and preparation .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound across studies be systematically analyzed?

Methodological Answer:

- Meta-Analysis Frameworks : Apply PRISMA guidelines to structure systematic reviews, including study selection criteria, risk-of-bias assessments, and data extraction protocols .

- Heterogeneity Quantification : Calculate the I² statistic to assess between-study variability. For example, I² >50% suggests significant heterogeneity, necessitating subgroup analyses (e.g., dose-dependent effects, patient demographics) .

- Sensitivity Analysis : Exclude outlier studies or those with high risk of bias to evaluate robustness of pooled effect estimates .

Q. What experimental designs are optimal for studying Clocapramine’s antagonism of D2 and 5-HT receptors?

Methodological Answer:

- Receptor Binding Assays : Use radioligand displacement assays (e.g., [³H]-spiperone for D2 receptors) to determine IC₅₀ values. Validate selectivity via parallel testing against related receptors (e.g., 5-HT₄, hERG channels) .

- Functional Antagonism : Measure cAMP inhibition in cell lines expressing recombinant receptors (e.g., CHO cells) to confirm inverse agonism .

- Dose-Response Curves : Employ non-linear regression models (e.g., Hill equation) to quantify potency and efficacy differences across receptor subtypes .

Q. How can researchers standardize cellular assay metadata for Clocapramine studies to improve reproducibility?

Methodological Answer:

- MIACARM Guidelines : Document experimental variables such as cell line origin (e.g., ATCC identifiers), passage number, assay conditions (e.g., serum-free media), and measurement uncertainty ranges .

- Data Repositories : Use platforms like Figshare or Zenodo to share raw data (e.g., flow cytometry files, dose-response curves) with standardized metadata tags .

- Negative Controls : Include solvent-only (e.g., DMSO) and receptor-knockout controls to validate assay specificity .

Methodological Notes

- Avoid Common Pitfalls : In dissolution testing, ensure the buffer pH is precisely adjusted (±0.05 units) to avoid solubility artifacts .

- Data Integrity : For meta-analyses, register protocols prospectively (e.g., PROSPERO) to reduce reporting bias .

- Advanced Analytics : Use machine learning tools (e.g., R’s metafor package) to explore publication bias via funnel plots or Egger’s regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.